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Cefepime-D3,13C Sulfate

Cat. No.: B1162078
M. Wt: 583.66
Attention: For research use only. Not for human or veterinary use.
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Description

Fundamental Principles and Advantages of Stable Isotopic Labeling in Chemical and Biological Systems

Stable isotope labeling (SIL) is predicated on the principle that substituting an atom with its stable isotope (e.g., replacing ¹H with ²H or ¹²C with ¹³C) does not significantly alter the chemical properties of a molecule. uni-muenchen.deschd-shimadzu.com The resulting isotopologue behaves almost identically to the unlabeled compound in biological systems, participating in the same chemical reactions and metabolic pathways. uni-muenchen.de The key advantage lies in the mass difference, which allows for highly sensitive and specific detection using mass spectrometry (MS). uni-muenchen.de This enables researchers to trace, quantify, and characterize the labeled compound with high precision, even in the presence of its endogenous, unlabeled counterpart.

Rationale for Deuterium (B1214612) and Carbon-13 Enrichment in Pharmaceutical Reference Standards

Deuterium (²H or D) and Carbon-13 (¹³C) are the most commonly used stable isotopes in the synthesis of pharmaceutical reference standards. acanthusresearch.comsigmaaldrich.compmarketresearch.com The rationale for their use is multifaceted. Deuterium labeling, achieved by replacing hydrogen atoms, offers a cost-effective method for increasing the molecular weight of a compound. medchemexpress.com Carbon-13 labeling provides a more robust and stable label, as the carbon-carbon bonds are less susceptible to exchange than carbon-hydrogen bonds, ensuring the isotopic label is retained throughout metabolic processes. schd-shimadzu.com The use of these enriched standards, particularly in isotope dilution mass spectrometry (IDMS), allows for highly accurate quantification by correcting for variations in sample preparation and instrument response. uni-muenchen.dejove.com

Overview of Cefepime (B1668827) in the Context of Antibiotic Research and Analytical Needs

Cefepime is a fourth-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. curresweb.comdrugbank.com It is frequently used in clinical settings to treat serious infections. drugbank.comnih.gov The analytical needs for cefepime research are driven by the necessity to understand its pharmacokinetic and pharmacodynamic (PK/PD) properties, monitor its levels in patients to ensure therapeutic efficacy and avoid toxicity, and study its stability and degradation products. nih.govjournalofappliedbioanalysis.comnih.gov Accurate and reliable analytical methods are crucial for these investigations, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a prominent technique. journalofappliedbioanalysis.comnih.gov

Strategic Importance of Cefepime-D3,13C Sulfate as an Analytical and Research Tool

This compound serves as a high-quality internal standard for the quantitative analysis of cefepime in biological samples. usbio.netnih.gov The incorporation of three deuterium atoms and one carbon-13 atom provides a significant mass shift from the unlabeled cefepime, ensuring clear differentiation in mass spectrometric analyses. schd-shimadzu.combiocompare.com Its use as an internal standard in isotope dilution LC-MS/MS methods enhances the accuracy, precision, and robustness of the assay by compensating for matrix effects and variations during sample processing. uni-muenchen.denih.govresearchgate.net This makes it an invaluable tool for therapeutic drug monitoring, pharmacokinetic studies, and other research applications where precise quantification of cefepime is essential. nih.govasm.org

Scope and Objectives of Academic Research on this compound

Academic research utilizing this compound primarily focuses on the development and validation of advanced analytical methodologies for the precise measurement of cefepime in various biological matrices. The key objectives of such research include:

Establishing highly sensitive and specific LC-MS/MS methods for therapeutic drug monitoring of cefepime in critically ill patients. jove.comnih.gov

Investigating the pharmacokinetics of cefepime in different patient populations, including those with renal impairment. nih.govasm.org

Studying the in vitro and in vivo stability of cefepime and characterizing its degradation products. researchgate.net

Assessing the environmental fate and occurrence of cefepime residues. curresweb.com

Developing reference measurement procedures to ensure the accuracy and comparability of cefepime measurements across different laboratories. nih.gov

Interactive Data Tables

Physicochemical Properties of Cefepime and its Labeled Analogues

Compound Molecular Formula Molecular Weight ( g/mol )
Cefepime C₁₉H₂₄N₆O₅S₂ 480.56 pharmaffiliates.com
Cefepime-D3 Sulfate C₁₉H₂₃D₃N₆O₉S₃ 581.66 lgcstandards.com

LC-MS/MS Parameters for Cefepime Analysis

Parameter Value
Precursor Ion (m/z) 481.0 [M+H]⁺ journalofappliedbioanalysis.com
Product Ions (m/z) 396.1, 167, 86.1 journalofappliedbioanalysis.comasm.org
Internal Standard This compound nih.gov
Lower Limit of Quantification (LLOQ) 0.5 µg/mL nih.govasm.orgnih.gov

Properties

Molecular Formula

C₁₈¹³CH₂₄D₃N₆O₉S₃

Molecular Weight

583.66

Synonyms

1-[[(6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium-D3,13C Sulfate (1:1);  [6R-[6α,7β(Z)]]-1-[[7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino

Origin of Product

United States

Synthesis and Advanced Physicochemical Characterization of Cefepime D3,13c Sulfate

Design and Implementation of Synthetic Routes for Deuterium (B1214612) and Carbon-13 Introduction

The synthesis of Cefepime-D3,13C Sulfate is designed to place the isotopic labels in metabolically stable positions. The common name itself suggests the location of the deuterium atoms.

Deuterium (D3) Labeling: The three deuterium atoms are incorporated into the N-methyl group of the N-methylpyrrolidinium moiety at the C-3 position of the cephem core. This is typically achieved in the final step of the synthesis by reacting the C-3 pyridinium (B92312) precursor with a deuterated methylating agent, such as D3-methyl iodide (CD₃I). This late-stage functionalization is efficient and prevents the potential loss or exchange of deuterium labels under various reaction conditions that might be required for the synthesis of the core structure. researchgate.net

Carbon-13 (¹³C) Labeling: The single ¹³C label can be introduced into various positions within the Cefepime (B1668827) scaffold. A common strategy involves the synthesis of a key precursor with a ¹³C atom at a specific location. For instance, the aminothiazole side chain could be constructed using a ¹³C-labeled thiourea, or a carbon atom within the cephem bicyclic ring system could be labeled by starting the multi-step synthesis from a simple, commercially available ¹³C-labeled starting material. This "bottom-up" approach ensures the label is integrated securely within the molecular backbone.

Table 1: Hypothetical Optimized Reaction Parameters for D3-Labeling Step

ParameterConditionPurpose
Reactants Cefepime precursor (3-pyridiniummethyl cephem), D3-Methyl Iodide (CD₃I)Introduction of the trideuteromethyl group
Solvent Acetonitrile (B52724) (CH₃CN) or Dimethylformamide (DMF)Provides a suitable medium for the quaternization reaction
Temperature 25-40 °CBalances reaction rate with compound stability
Reaction Time 4-12 hoursTo ensure complete reaction and maximize yield
Expected Isotopic Purity >98%Critical for use as an internal standard
Expected Chemical Yield 75-85%To ensure an efficient synthetic process

Comprehensive Spectroscopic Elucidation and Structural Confirmation

Following synthesis, a suite of advanced spectroscopic techniques is employed to rigorously confirm the chemical structure, verify the exact location of the isotopic labels, and determine the isotopic purity of the final compound.

HRMS is the definitive technique for confirming the successful incorporation of stable isotopes. It provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. The mass of this compound will be higher than that of unlabeled Cefepime by approximately 4.017 Da (3 x 1.006 Da for ³H vs ²H, and 1 x 1.003 Da for ¹³C vs ¹²C). This precise mass difference provides clear evidence of successful labeling. Furthermore, the isotopic distribution pattern observed in the mass spectrum is analyzed to confirm the high level of isotopic enrichment. usbio.net

Table 2: Theoretical Mass Comparison of Cefepime vs. Cefepime-D3,13C

CompoundMolecular Formula (Cation)Monoisotopic Mass (Da)
CefepimeC₁₉H₂₅N₆O₅S₂⁺481.1325
Cefepime-D3,13CC₁₈¹³CH₂₂D₃N₆O₅S₂⁺485.1495

NMR spectroscopy is crucial for verifying the precise location of the isotopic labels within the molecule.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information. A notable feature would be a significantly enhanced signal for the specific carbon atom that has been enriched with the ¹³C isotope. Furthermore, the signal for the deuterated methyl carbon would be observed as a multiplet (typically a 1:1:1 triplet) due to C-D coupling, and its chemical shift would be slightly different from the corresponding ¹²C-¹H signal.

²H NMR: Deuterium NMR offers direct observation of the incorporated label. A single resonance in the ²H NMR spectrum at the chemical shift corresponding to the N-methyl group provides unambiguous confirmation of the deuterium's location and chemical environment.

Table 3: Expected Key NMR Shifts for Isotopic Label Confirmation

NucleusSignal DescriptionPositionConfirmation
¹H Absence of singlet~3.3 ppmD3 labeling on N-methyl group
¹³C Enhanced singletVariesLocation of ¹³C label
¹³C Triplet (due to C-D coupling)~48 ppmD3 labeling on N-methyl carbon
²H Singlet~3.3 ppmPresence and location of deuterium

While HRMS and NMR confirm isotopic incorporation, IR and UV-Vis spectroscopy are used to verify that the fundamental chemical structure and key functional groups of the Cefepime molecule remain intact.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify characteristic functional groups. The spectrum of this compound would be expected to show strong absorption bands for the critical β-lactam carbonyl (~1770 cm⁻¹), the amide carbonyl (~1650 cm⁻¹), and C=N bonds. The presence of these bands confirms that the core structure responsible for the antibiotic's activity is preserved. New C-D stretching vibrations may be observed at a lower frequency (around 2100-2250 cm⁻¹) compared to the standard C-H stretches.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Cefepime possesses a characteristic UV absorption maximum (λ_max) due to the conjugated π-electron system of the cephem nucleus and its substituents. nih.gov The UV-Vis spectrum of the labeled compound should exhibit the same λ_max (approximately 257 nm in aqueous solution) as unlabeled Cefepime. This confirms that the chromophoric system has not been altered during the synthetic and labeling processes.

Table 4: Key Spectroscopic Data for Structural Confirmation

TechniqueFeatureExpected Value/ObservationPurpose
IR β-Lactam C=O Stretch~1770 cm⁻¹Confirms integrity of the cephem core
IR Amide C=O Stretch~1650 cm⁻¹Confirms presence of the side chain
IR C-D Stretch~2100-2250 cm⁻¹Evidence of deuteration
UV-Vis λ_max~257 nmConfirms integrity of the conjugated chromophore

Chromatographic Purity Assessment and Impurity Profiling of Labeled Compound

The synthesis of isotopically labeled compounds such as this compound is a complex process that can introduce various impurities. These include not only conventional chemical impurities like synthetic byproducts and degradation products but also isotopic impurities that can affect the accuracy of research applications. daicelpharmastandards.com Therefore, a comprehensive assessment using advanced analytical techniques is essential to ensure the compound's purity and structural integrity.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the chemical purity of Cefepime and its isotopically labeled analogs. nih.gov The method is adept at separating the main compound from structurally similar impurities, which is particularly challenging for Cefepime due to its complex structure and potential for isomerization. chromatographyonline.comresearchgate.net

Reversed-phase HPLC, often employing a C18 column, is the most common approach for this analysis. lcms.czsielc.com The separation is typically achieved using a mobile phase consisting of an aqueous buffer (e.g., potassium phosphate) and an organic modifier like acetonitrile. lcms.cz Method parameters such as mobile phase composition, pH, and gradient elution are meticulously optimized to achieve baseline separation of Cefepime from all known related substances. lcms.cz Detection is commonly performed using UV spectrophotometry. sielc.com

Validation of the HPLC method is critical to ensure reliable purity data. Key validation parameters include linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). scielo.br For instance, a validated stability-indicating RP-HPLC method for Cefepime showed a linearity range of 10-100 µg/mL, with an LOD of 0.05 µg/mL and an LOQ of 0.20 µg/mL, demonstrating high sensitivity. scielo.br Such validated methods are crucial for accurately determining the percentage purity of a this compound batch.

Table 1: Example HPLC Parameters for Cefepime Purity Analysis
ParameterConditionReference
ColumnAcclaim 120 C18, 3 µm or similar L1 packing chromatographyonline.comlcms.cz
Mobile Phase APotassium phosphate (B84403) buffer with acetonitrile (e.g., 94:6 v/v), pH adjusted to 5.0 lcms.cz
Mobile Phase BPotassium phosphate buffer with acetonitrile (e.g., 50:50 v/v), pH adjusted to 5.0 lcms.cz
Flow RateTypically 0.5 - 1.0 mL/min sielc.comscielo.br
DetectionUV at 250 nm sielc.com
Injection Volume20 µL scielo.br

Characterization of Potential Synthetic Byproducts and Isotopic Impurities

During the multi-step synthesis of this compound, several impurities can be generated. These fall into two main categories: chemical impurities and isotopic impurities.

Chemical Impurities: These can be starting materials, intermediates, reagents, or byproducts from side reactions. daicelpharmastandards.com Cefepime is also susceptible to degradation, forming products through hydrolysis or oxidation. chromatographyonline.comresearchgate.net For example, stress stability studies on Cefepime have identified specific degradation products, including an N-oxide impurity and others formed under conditions of heat, oxidation, and photolysis. nih.gov The European Pharmacopoeia recognizes certain related substances, such as "impurity F," which must be monitored in Cefepime batches. lcms.cz The characterization of these impurities is a complex process that requires a combination of techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS), to identify their molecular weights. For definitive structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed. nih.gov

Isotopic Impurities: For an isotopically labeled compound, it is crucial to characterize impurities related to the label itself. For this compound, this would include molecules with an incorrect number of deuterium or carbon-13 atoms, or where the labels are incorporated at an incorrect position within the molecule. Mass spectrometry is the primary tool for assessing isotopic distribution and identifying such impurities. It can distinguish between the desired labeled molecule and those that are under-labeled, over-labeled, or unlabeled.

Table 2: Potential Impurities in this compound and Characterization Methods
Impurity TypeExamplesPrimary Analytical Technique
Synthetic ByproductsIsomers (e.g., Cefepime 7-epimer), unreacted intermediatesHPLC, LC-MS
Degradation ProductsOxidation products (e.g., N-oxides), hydrolysis productsLC-MS, NMR, IR
Isotopic ImpuritiesUnlabeled Cefepime, molecules with D1, D2, or D4 labelingMass Spectrometry (MS)

Isotopic Enrichment and Chemical Purity Certification for Research Applications

This compound is primarily intended for use as an internal standard in quantitative bioanalytical assays or as a tracer in metabolic research. usbio.netaxios-research.com For these applications, a high degree of both chemical purity and isotopic enrichment is required to ensure the accuracy and reliability of experimental results. Therefore, these labeled compounds are supplied as certified reference materials. lgcstandards.com

Isotopic Enrichment refers to the percentage of the compound that contains the desired isotopic labels (in this case, three deuterium atoms and one carbon-13 atom). It is a critical parameter determined using high-resolution mass spectrometry. The analysis confirms the mass shift relative to the unlabeled compound and quantifies the proportion of the desired labeled species relative to any unlabeled or partially labeled molecules. A high isotopic enrichment (typically >98%) is essential to minimize interference and ensure precise quantification in sensitive analytical methods like LC-MS/MS.

Chemical Purity Certification is a comprehensive process that verifies the identity and purity of the compound. Manufacturers provide a Certificate of Analysis (CoA) with each batch of the reference standard. daicelpharmastandards.com This document provides a summary of the analytical testing performed to characterize the material. The CoA includes the confirmed chemical structure, molecular formula, and molecular weight, along with the results from purity analysis (typically by HPLC and/or NMR) and identity confirmation (by MS and NMR). This certification provides researchers with the necessary documentation to demonstrate the quality and suitability of the standard for its intended scientific use, often in regulated environments.

Table 3: Typical Components of a Certificate of Analysis for this compound
SectionInformation ProvidedMethodology
IdentificationCompound Name, CAS Number, Molecular Formula, Molecular WeightN/A
Chemical PurityPurity value (e.g., >99%)HPLC, ¹H-NMR
Isotopic EnrichmentPercentage of the desired labeled species (e.g., >98%)Mass Spectrometry
Structural ConfirmationConfirmation of chemical structure and label positions¹H-NMR, Mass Spectrometry
Physical PropertiesAppearance (e.g., solid, oil)Visual Inspection

Development and Validation of Robust Analytical Methodologies Utilizing Cefepime D3,13c Sulfate

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Bioanalysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. brynmawr.eduwikipedia.org The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, in this case, Cefepime-D3,13C Sulfate, to the sample. wikipedia.org This "isotope-labeled" internal standard is chemically identical to the analyte of interest (cefepime) but has a different mass due to the incorporation of stable isotopes like deuterium (B1214612) (D) and carbon-13 (13C).

By measuring the ratio of the naturally occurring analyte to the isotopically labeled internal standard using a mass spectrometer, the concentration of the analyte in the original sample can be accurately determined. wikipedia.org A key advantage of IDMS is its ability to compensate for variations in sample preparation, chromatographic separation, and ionization efficiency, as both the analyte and the internal standard are affected similarly by these processes. brynmawr.edu This makes IDMS a reference method for quantitative analysis, particularly in complex biological matrices where significant variability can be expected. brynmawr.edunih.gov

Design and Optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantification of drugs like cefepime (B1668827) in biological samples due to its high sensitivity and selectivity. journalofappliedbioanalysis.comasm.org The design and optimization of an LC-MS/MS assay involve several critical steps to ensure reliable and accurate results.

The primary goal of chromatographic separation in an LC-MS/MS assay is to separate the analyte of interest from other components in the sample matrix that could interfere with the analysis. journalofappliedbioanalysis.com For cefepime, which is a polar zwitterionic compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique. helixchrom.comnih.gov C18 and C8 columns are frequently used as the stationary phase, providing separation based on the hydrophobic interactions between the analytes and the column. journalofappliedbioanalysis.comchromatographyonline.com

Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of cefepime and its analogs. chromatographyonline.comnih.gov The mobile phase typically consists of an aqueous component, often containing a buffer like ammonium (B1175870) formate (B1220265) or an acid such as formic acid, and an organic solvent like acetonitrile (B52724) or methanol. journalofappliedbioanalysis.com The choice of mobile phase composition and gradient profile is crucial for achieving good peak shape, resolution, and retention time for cefepime and its internal standard, this compound.

Following chromatographic separation, the analytes are introduced into the mass spectrometer for detection. Electrospray ionization (ESI) is a commonly used ionization technique for polar molecules like cefepime, typically in the positive ion mode. japsonline.com In the ion source, the analyte molecules are charged, forming precursor ions.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation into product ions, and the detection of one or more of these product ions. researchgate.net This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity, as it monitors a specific transition from a precursor ion to a product ion. nih.gov For cefepime, common precursor ions are the protonated molecule ([M+H]+) at m/z 481.4. nih.govasm.org The fragmentation of this precursor ion yields several product ions, with transitions such as 481.4 → 396.1 being frequently monitored. asm.org The specific MRM transitions for both cefepime and its stable isotope-labeled internal standard, this compound, are carefully selected and optimized to maximize sensitivity and minimize interferences.

Table 1: Example of Optimized MRM Transitions for Cefepime

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Cefepime481.4396.1
Cefepime481.0167.0
Cefepime481.086.1

This table is for illustrative purposes and specific transitions may vary between different studies and instrument setups.

Matrix effects are a significant challenge in quantitative bioanalysis, where co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results. chromatographyonline.com Stable isotope-labeled internal standards (SIL-IS), such as this compound, are highly effective in mitigating these effects.

Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences similar matrix effects. bris.ac.uk By calculating the ratio of the analyte response to the SIL-IS response, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise quantification. The use of a SIL-IS is considered the gold standard for correcting matrix effects in LC-MS/MS assays. chromatographyonline.com

Method Validation Parameters for Research and Preclinical Studies

Before an analytical method can be used for sample analysis in research and preclinical studies, it must undergo a rigorous validation process to demonstrate its reliability and suitability for its intended purpose. asm.orgnih.gov Method validation ensures that the data generated are accurate, precise, and reproducible.

Analytical specificity refers to the ability of the method to unequivocally measure the analyte in the presence of other components that may be expected to be present in the sample, such as metabolites, impurities, or other matrix components. ekb.eg Selectivity is the ability of the method to differentiate and quantify the analyte from other substances in the sample.

In the context of LC-MS/MS analysis of cefepime in complex research matrices like plasma or tissue homogenates, specificity and selectivity are crucial. journalofappliedbioanalysis.com The use of MRM provides a high degree of selectivity by monitoring specific precursor-to-product ion transitions for both cefepime and its internal standard. nih.gov During method validation, the absence of interfering peaks at the retention times of the analyte and internal standard is demonstrated by analyzing blank matrix samples from multiple sources. nih.gov This ensures that the measured signal is solely from the compound of interest, leading to reliable and accurate quantification in complex biological samples.

Table 2: Key Method Validation Parameters

ParameterDescription
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Accuracy The closeness of the measured value to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes (for analysis) or other interfering substances in the sample.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.

Linearity and Calibration Range Establishment in Relevant Concentration Regimes

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Establishing a wide and relevant calibration range is crucial for the quantification of a compound in various biological matrices. For methods quantifying Cefepime, excellent linearity has been demonstrated across several concentration ranges.

In a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a calibration curve for Cefepime in human plasma was constructed over a concentration range of 0.5 to 150 μg/ml. nih.gov This particular method utilized a weighted (1/x²) quadratic regression, which provided the most consistent and best fit for the analytical measurements. nih.gov Other studies have established different linear ranges depending on the specific method and instrumentation. For instance, a stability-indicating RP-HPLC method demonstrated a linearity range of 10-100 µg/mL for Cefepime, with a correlation coefficient (r²) of 0.999, indicating a strong linear relationship. scielo.brscielo.br Another validated liquid chromatography method showed linearity in the range of 5 to 50 μg/mL with a correlation coefficient (r) of 0.9951. researchgate.net The high correlation coefficients observed in these studies underscore the reliability of the methods for quantifying Cefepime across a broad spectrum of clinically and experimentally relevant concentrations.

Table 1: Linearity and Calibration Ranges for Cefepime Quantification

Analytical Method Matrix Calibration Range (µg/mL) Regression Model Correlation Coefficient (r or r²) Reference
LC-MS/MS Human Plasma 0.5 - 150 Weighted (1/x²) Quadratic >0.990 nih.gov
RP-HPLC - 10 - 100 Linear 0.999 scielo.brscielo.br
HPLC - 0.6 - 20 Linear 0.9998 tsijournals.com
Liquid Chromatography Plasma 5 - 50 Linear 0.9951 researchgate.net

Assessment of Analytical Accuracy and Precision (Intra- and Inter-Assay)

Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Both are assessed through intra-assay (within-day) and inter-assay (between-day) analyses of quality control (QC) samples at multiple concentration levels.

In an LC-MS/MS method for Cefepime, intra- and inter-day precision and accuracy were assessed at the lower limit of quantification (LLOQ) and at three QC levels (low, medium, and high). The results were all within the acceptable limits of variation and deviation recommended by FDA guidance, confirming the method's satisfactory accuracy and precision. nih.gov Another study using an RP-HPLC method reported mean recovery for Cefepime between 98.58% and 101.37%, indicating high accuracy. scielo.br The precision of this method was also found to be excellent, with a relative standard deviation (%RSD) of 0.51% for intraday analysis and 0.58% for interday analysis. scielo.br Similarly, a separate HPLC method found the RSD values for both intra-day and inter-day precision to be less than 2.0%. tsijournals.com These findings, summarized in the table below, demonstrate that methods utilizing a stable isotope-labeled internal standard like this compound can achieve high levels of accuracy and precision.

Table 2: Accuracy and Precision Data for Cefepime Quantification

Analytical Method Parameter Concentration Level Result Reference
LC-MS/MS Intra- & Inter-Assay Accuracy & Precision LLOQ, QC Low, QC Med, QC High Within FDA acceptance limits (±15%) nih.govsci-hub.se
RP-HPLC Accuracy (% Recovery) Multiple Levels 98.58% - 101.37% scielo.br
RP-HPLC Intra-Assay Precision (%RSD) Multiple Levels 0.51% scielo.br
RP-HPLC Inter-Assay Precision (%RSD) Multiple Levels 0.58% scielo.br

Evaluation of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

For Cefepime, these limits have been established for various analytical techniques. An LC-MS/MS method confirmed a lower limit of quantification (LLOQ) in human plasma to be 0.50 μg/ml, at which accuracy and precision were within ±20%. nih.gov An RP-HPLC method reported an LOD value of 0.05 µg/mL and an LOQ of 0.20 µg/mL for Cefepime. scielo.br Another HPLC method determined the LOD and LOQ to be 0.17 µg/ml and 0.52 µg/ml, respectively, highlighting the good sensitivity of the proposed method. tsijournals.com The establishment of low LOD and LOQ values is critical for studies involving low concentrations of the drug.

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Cefepime

Analytical Method Parameter Value (µg/mL) Reference
LC-MS/MS LLOQ 0.50 nih.gov
UPLC-MS/MS LLOQ 0.5 sci-hub.se
RP-HPLC LOD 0.05 scielo.br
RP-HPLC LOQ 0.20 scielo.br
HPLC LOD 0.17 tsijournals.com

Stability of this compound in Analytical Solutions and Stored Research Samples

The stability of the analyte and its internal standard in analytical solutions and biological samples under various storage conditions is a critical aspect of method validation. Extensive stability evaluations have been conducted for Cefepime, which are indicative of the stability expected from its isotopically labeled analogue, this compound, used as an internal standard.

Stock solutions of Cefepime were found to be stable for up to 6 weeks when stored at -20°C. nih.gov In terms of sample stability, Cefepime was determined to be stable in human plasma after three freeze-thaw cycles. nih.gov Short-term stability assessments showed that while Cefepime was stable for 24 hours in human plasma at 4°C, it was unstable at room temperature, with an average degradation of 30.1% after 24 hours. nih.gov For long-term storage, Cefepime in plasma samples was stable for up to 3 months when stored at -80°C. nih.gov Another study confirmed that the drug showed stability for 30 days at -80°C. researchgate.net Processed samples in an autosampler at 4°C were found to be stable for up to 12 hours. nih.gov A comprehensive review of literature also indicates that for storage at -20°C, most studies report Cefepime is stable for at least 20 days, and at -80°C, a storage period of 3 months is considered safe. nih.gov

Table 4: Stability of Cefepime in Various Conditions

Condition Matrix/Solution Storage Temperature Duration Stability Outcome Reference
Stock Solution Stability Methanol -20°C 6 weeks Stable nih.gov
Freeze-Thaw Stability Human Plasma Frozen/Thawed 3 cycles Stable nih.gov
Short-Term Stability Human Plasma 4°C 24 hours Stable nih.gov
Short-Term Stability Human Plasma Room Temperature 24 hours Unstable (30.1% degradation) nih.gov
Long-Term Stability Human Plasma -80°C 3 months Stable nih.gov
Long-Term Stability Plasma -80°C 30 days Stable researchgate.net

Applications of Cefepime D3,13c Sulfate in Advanced Research and Preclinical Investigations

Application in Preclinical Pharmacokinetic and Pharmacodynamic Studies (Non-Human Models)

The use of stable isotope-labeled internal standards is fundamental to modern bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for quantifying drugs in biological samples. Cefepime-D3,13C Sulfate is indispensable in preclinical animal studies for accurately defining the pharmacokinetic profile of Cefepime (B1668827).

In preclinical research, accurately measuring drug concentrations in various biological fluids and tissues is essential. This compound is employed as an internal standard to correct for variability during sample preparation and analysis. nih.govjournalofappliedbioanalysis.com When added to samples like plasma or tissue homogenates at a known concentration, it co-elutes with the unlabeled Cefepime during chromatographic separation. Because it behaves nearly identically to the unlabeled drug through extraction and ionization processes, any sample loss or matrix effects can be normalized. journalofappliedbioanalysis.com

Mass spectrometry distinguishes between the native Cefepime and the heavier this compound based on their mass-to-charge ratios (m/z). journalofappliedbioanalysis.com This allows for highly sensitive and specific quantification. For instance, LC-MS/MS methods developed for Cefepime have demonstrated lower limits of quantification (LLOQ) in human plasma as low as 0.50 μg/ml, a sensitivity that is crucial for tracking drug concentrations over time in animal models. nih.gov The use of a stable-labeled internal standard is a key component in achieving the robustness and accuracy required for these assays. journalofappliedbioanalysis.com

Table 1: Example Parameters for LC-MS/MS Quantification of Cefepime Using a Labeled Internal Standard

ParameterDescriptionReference
Analytical MethodLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov
Internal StandardIsotope-labeled Cefepime (e.g., this compound) nih.govjournalofappliedbioanalysis.com
Sample PreparationProtein precipitation from plasma or other biological fluids journalofappliedbioanalysis.com
Chromatographic ColumnReversed-phase columns (e.g., C8, C18) journalofappliedbioanalysis.com
Ionization ModePositive ion mode using electrospray ionization (ESI) nih.gov
Detection ModeMultiple Reaction Monitoring (MRM) journalofappliedbioanalysis.com
Calibration Range (Plasma)Typically 0.5 to 150 µg/mL nih.gov

Isotopically labeled compounds are invaluable for tracing the fate of a drug within a biological system. Studies using radiolabeled Cefepime (¹⁴C-labeled) in animal models and humans have provided a blueprint for how a stable-labeled compound like this compound can be used to investigate distribution and elimination without the need for radioactivity. nih.gov

Following administration, the labeled Cefepime can be tracked and measured in various tissues and excreta. Such studies have shown that Cefepime has a steady-state volume of distribution of approximately 18 liters, indicating its distribution into biological fluids and tissues. nih.govnih.gov The primary route of elimination is renal, with about 85% of a dose being excreted unchanged in the urine. nih.govnih.gov By using this compound, researchers can perform similar preclinical studies in animal models to determine how the drug distributes into specific organs and is cleared from the body, providing critical data for establishing its pharmacokinetic profile. nih.gov

Contribution to In Vitro Drug Metabolism and Biotransformation Research

Understanding how a drug is metabolized is a crucial aspect of drug development. This compound facilitates the identification and quantification of metabolites in in vitro systems, such as liver microsomes or hepatocytes.

When this compound is incubated in an in vitro metabolic system, any metabolites formed will retain the isotopic label. This "mass tag" makes them easily distinguishable from endogenous molecules in the complex matrix when analyzed by high-resolution mass spectrometry. This technique aids in the confident identification of novel and known metabolites.

Studies on Cefepime metabolism have identified several key metabolites. nih.gov The use of a labeled tracer helps confirm the biotransformation pathways. The major metabolite identified is N-methylpyrrolidine N-oxide (NMP N-oxide), with smaller amounts of the 7-epimer of Cefepime and N-methylpyrrolidine (NMP) also detected. nih.gov In human urine, these metabolites constituted 6.8%, 2.5%, and less than 1% of the total radioactivity excreted, respectively, with the vast majority being unchanged Cefepime. nih.gov

Table 2: Major Metabolites of Cefepime Identified Using Labeled Tracers

Metabolite NameAbbreviationPercentage of Excreted Dose in Urine (Human Study)Reference
N-methylpyrrolidine N-oxideNMP N-oxide6.8% nih.gov
7-epimer of Cefepime-2.5% nih.gov
N-methylpyrrolidineNMP< 1% nih.gov

Role in Pharmaceutical Degradation Studies and Impurity Characterization of Unlabeled Cefepime

Cefepime, like other β-lactam antibiotics, is susceptible to degradation under various stress conditions such as heat, light, and changes in pH. lcms.cznih.gov Regulatory agencies require thorough characterization of any degradation products and impurities in the final drug product. This compound serves as an invaluable reference standard in the analytical methods used for these studies. axios-research.com

In stability-indicating assays, typically using High-Performance Liquid Chromatography (HPLC), this compound is used as an internal standard to ensure the accurate quantification of the parent Cefepime as it degrades and to help in the relative quantification of the impurities being formed. lcms.czscielo.br Stress testing of Cefepime has led to the identification of several degradation products and process-related impurities. nih.gov The use of a stable, labeled internal standard ensures that the analytical method is robust and provides accurate data on the stability profile of the unlabeled Cefepime drug substance. axios-research.com

Table 3: Selected Impurities and Degradation Products of Cefepime

Impurity/Degradant NameFormation Condition/TypeReference
Cefepime E-isomerProcess-related impurity researchgate.net
Cefepime-related substance AProcess-related impurity lcms.cz
Cefepime-related substance BProcess-related impurity lcms.cz
(6R,7R)-7-[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-3-[(1-methyl-1-pyrrolidinium)methyl]-3-cephem-4-carboxylate-1-oxide (Impurity-I)Degradation product from stress stability studies nih.gov
(2RS)-2[[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-methyl]-1,2,5,7-tetrahydro-7-oxo-4H-furo[3,4-d] lcms.cznih.govthiazine (Impurity-II)Degradation product from stress stability studies nih.gov

Forced Degradation Studies and Degradant Identification using Labeled Analogs

Forced degradation, or stress testing, is a crucial process in pharmaceutical development, mandated by regulatory bodies to identify potential degradation products that may form under various environmental conditions. These studies help in establishing the intrinsic stability of a drug substance, understanding degradation pathways, and developing stability-indicating analytical methods. scielo.br

In the context of Cefepime, which is known to be unstable under certain conditions, forced degradation studies have been performed under acidic, basic, oxidative, thermal, and neutral conditions. japsonline.comnih.gov These studies reveal that Cefepime degrades, with complete degradation observed in basic mediums. japsonline.com The use of a stable isotope-labeled internal standard like this compound is indispensable for the accurate identification and quantification of the resulting degradants by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

During such analysis, a known quantity of this compound is added to the stressed Cefepime samples. Because the labeled standard has nearly identical chemical properties and chromatographic behavior to the unlabeled Cefepime, it co-elutes with the parent drug. However, it is distinguishable by its higher mass in the mass spectrometer. This allows for precise ratiometric analysis, correcting for any sample loss or variability during sample preparation and injection, thereby enabling accurate quantification of the remaining Cefepime and the formed degradants. nih.gov

Research has identified several degradation products of Cefepime under various stress conditions. japsonline.comnih.gov The application of labeled analogs like this compound ensures that the characterization and quantification of these degradants are robust and reliable.

Stress ConditionObserved Degradants/ImpuritiesAnalytical Technique
Acidic, Oxidation, Thermal, NeutralCefepime degradant 1 (CD1), Cefepime degradant 2 (CD2) japsonline.comUPLC-MS/MS japsonline.com
BasicComplete degradation to Cefepime degradant 1 (CD1) japsonline.comUPLC-MS/MS japsonline.com
General Stress StabilityImpurity-I: (6R,7R)-7-[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-3-[(1-methyl-1-pyrrolidinium)methyl]-3-cephem-4-carboxylate-1-oxide nih.govHPLC, LC/MS nih.gov
General Stress StabilityImpurity-II: (2RS)-2[[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-methyl]-1,2,5,7-tetrahydro-7-oxo-4H-furo[3,4-d] lgcstandards.comnih.govthiazine nih.govHPLC, LC/MS nih.gov

Quantitative Impurity Profiling and Stability Assessment of Cefepime Active Pharmaceutical Ingredient (API)

The purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that can affect its safety and efficacy. Quantitative impurity profiling involves the identification and measurement of all impurities present in the API. This compound is instrumental in this process, particularly when using the highly sensitive and specific isotope dilution mass spectrometry (ID-MS) method. nih.gov

This labeled compound acts as an ideal internal standard for the accurate quantification of pharmacopeial and non-pharmacopeial impurities in Cefepime API. pharmaffiliates.comsymteraanalytics.com By spiking the API sample with a precise amount of this compound, analysts can create a calibration curve or use single-point calibration to determine the exact concentration of known and unknown impurities, overcoming matrix effects and variations in instrument response.

Stability assessment of the Cefepime API also benefits from the use of this labeled standard. Over the shelf life of the drug, the concentration of Cefepime can decrease while impurity levels may rise. This compound allows for the precise monitoring of these changes over time, ensuring that the API remains within its specified limits for purity and potency.

Impurity NameMolecular FormulaReference
Cefepime 7-epimerC19H24N6O5S2 pharmaffiliates.com
Cefepime EP Impurity A DiHClC19H24N6O5S2 • 2HCl tlcstandards.com
Cefepime EP Impurity BC25H29N9O7S3 pharmaffiliates.com
Cefepime EP Impurity EC13H19N3O3S tlcstandards.com
Cefepime EP Impurity FC32H42N9O7S3 tlcstandards.com

Development and Certification as a Reference Standard for Analytical Traceability

This compound is developed and sold as a fully characterized chemical compound intended for use as a reference standard. axios-research.com The development and certification of such a standard is a rigorous process that ensures its suitability for high-stakes applications like pharmaceutical quality control and regulatory submissions. axios-research.com

The process involves:

High-Purity Synthesis: The compound is synthesized to achieve high chemical and isotopic purity. schd-shimadzu.com

Comprehensive Characterization: The identity and structure of the compound are confirmed using various spectroscopic techniques (e.g., NMR, MS). Its purity is quantified, and the level of isotopic enrichment is precisely determined. schd-shimadzu.com

Certification: The material is certified by the manufacturer, often accompanied by a Certificate of Analysis that details its identity, purity, concentration, and other relevant properties. schd-shimadzu.com Some suppliers are accredited to international standards such as ISO 17034 for the production of reference materials. lgcstandards.com

The primary purpose of using a certified reference standard like this compound is to establish analytical traceability. axios-research.com Metrological traceability is the property of a measurement result whereby the result can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty. clsi.org

By using this compound in an isotope-dilution LC-MS/MS reference measurement procedure, laboratories can ensure that their quantification of Cefepime is accurate, reliable, and comparable to results from other laboratories. nih.govnih.gov This establishes a traceability chain from routine laboratory measurements to a higher-order reference, which is essential for standardizing analytical results in both clinical and pharmaceutical settings. nih.govnih.gov This novel measurement procedure, in accordance with ISO 15193, can be recommended as a candidate reference measurement procedure for value assignment of Cefepime concentrations. nih.gov

CharacteristicDescriptionImportance
High Chemical PurityThe reference material is largely free from chemical impurities. Purity levels often exceed 95%. schd-shimadzu.comEnsures that the standard does not introduce interfering signals into the analysis.
High Isotopic EnrichmentA high percentage of the molecules contain the stable isotopes (e.g., >98% for D, >99% for 13C). schd-shimadzu.comMinimizes signal overlap from the unlabeled analyte and ensures a distinct mass shift for accurate quantification.
CertificationAccompanied by a Certificate of Analysis detailing its properties and the methods used for characterization. schd-shimadzu.comProvides the user with documented proof of the material's quality and suitability for its intended use.
Analytical TraceabilityAllows for the establishment of a link between a measurement result and a higher-order standard (e.g., pharmacopeial standards like USP or EP). axios-research.comEnsures the accuracy, comparability, and reliability of analytical results across different laboratories and methods. nih.gov

Emerging Research Avenues and Future Directions for Isotopically Labeled Cefepime Derivatives

Integration with Systems Biology and "Omics" Methodologies (e.g., Metabolomics for Pathway Tracing)

The advent of systems biology and "omics" technologies has revolutionized the understanding of complex biological systems. Isotopically labeled compounds like Cefepime-D3,13C Sulfate are poised to become central to these fields. techsciresearch.com Stable isotope labeling is a highly effective technique in metabolomics research, perfectly suited for combination with analytical platforms like liquid chromatography-mass spectrometry (LC-MS). nih.gov

In the context of Cefepime (B1668827), a labeled derivative can be used as a tracer in metabolomics studies to delineate its metabolic fate within an organism. researchgate.net This approach, often termed metabolic flux analysis, allows researchers to quantitatively track the transformation of the drug through various biochemical pathways. creative-proteomics.com By monitoring the appearance of the isotopic label in downstream metabolites, scientists can gain unprecedented insights into the drug's mechanism of action, identify novel metabolic pathways, and understand how these pathways are altered in disease states or in the presence of drug resistance. researchgate.netcreative-proteomics.com For instance, proteomics and metabolomics have been employed to investigate the resistance mechanisms of carbapenem-resistant Klebsiella pneumoniae to Cefepime/avibactam, highlighting the power of "omics" in this area. tandfonline.com The use of a labeled Cefepime variant in such studies would provide a more dynamic and quantitative picture of the metabolic response to the antibiotic.

The integration of fluxomics with other omics data, such as genomics and proteomics, offers a comprehensive view of metabolic regulation and function. omicstutorials.com This holistic approach is crucial for understanding complex phenomena like antibiotic resistance and for the discovery of new drug targets. techsciresearch.comomicstutorials.com

Potential for Advanced Mechanistic Studies Beyond Traditional Pharmacokinetics

While isotopically labeled standards are invaluable for traditional pharmacokinetic (absorption, distribution, metabolism, and excretion) studies, their utility extends far beyond this scope. This compound can facilitate advanced mechanistic studies that probe the fundamental interactions of the drug at a molecular level.

Cefepime's primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). nih.govtandfonline.commdpi.com An isotopically labeled version of Cefepime could be used in sophisticated biophysical assays to study the kinetics and dynamics of this binding interaction with greater precision. Furthermore, it can help elucidate mechanisms of resistance, such as those involving the production of β-lactamase enzymes which inactivate the drug by cleaving its β-lactam ring. nih.govmdpi.com

By tracing the labeled atoms, researchers can investigate:

Enzyme Kinetics: Quantitatively assess the rates of enzymatic degradation by β-lactamases.

Target Engagement: Directly measure the extent and duration of Cefepime binding to its PBP targets in living bacteria.

Metabolic Transformation: Identify and quantify the formation of specific metabolites that may contribute to efficacy or off-target effects. nih.gov

These advanced studies provide a deeper understanding of the drug's behavior, which is critical for developing strategies to overcome antibiotic resistance and for designing next-generation antibiotics. techsciresearch.com

Novel Labeling Strategies for Expanded Research Utility

The synthesis of isotopically labeled compounds is a critical aspect that dictates their application. Traditional methods can sometimes be complex and costly. Ongoing research focuses on developing novel labeling strategies that are more efficient and versatile.

Future advancements in this area include:

Late-Stage Functionalization: Introducing isotopes into the molecule at a later step in the synthesis process. This is highly valuable for labeling complex molecules and reduces the cost and effort required compared to starting with simple labeled precursors.

Catalytic H-D Exchange: Utilizing advanced catalytic systems, such as iridium complexes, to selectively exchange hydrogen atoms for deuterium (B1214612) on the Cefepime molecule under mild conditions.

Site-Specific Labeling: Developing methods to place isotopic labels at specific, strategic positions within the molecule. This allows researchers to probe particular aspects of the drug's metabolism or mechanism of action with high precision.

These innovative synthetic methodologies will expand the availability and variety of labeled Cefepime derivatives, enabling a broader range of research applications and accelerating discoveries in antibiotic development and mechanistic biology.

Broader Applications in Environmental Fate and Pharmaceutical Residue Research

The presence of pharmaceutical compounds in the environment is a growing concern. Antibiotics like Cefepime can enter ecosystems through wastewater, potentially contributing to the development of antibiotic resistance in environmental bacteria. researchgate.net

Isotopically labeled standards, such as this compound, are the gold standard for the quantitative analysis of pharmaceutical residues in environmental samples like water, soil, and sludge. researchgate.net Their use as internal standards in LC-MS/MS analysis is considered the best option for compensating for matrix effects and ensuring accurate quantification. researchgate.netresearchgate.net

The key advantages of using labeled standards in this context are:

High Accuracy: They co-elute with the unlabeled analyte and experience similar ionization effects in the mass spectrometer, allowing for precise correction of signal variations.

Sensitivity and Specificity: They enable the detection and quantification of very low concentrations of Cefepime in complex environmental matrices.

Degradation Studies: They can be used to trace the degradation pathways of Cefepime in the environment, identifying its transformation products and assessing their persistence and potential toxicity. ub.edu

By facilitating accurate monitoring, these labeled compounds are indispensable tools for assessing the environmental impact of Cefepime and for developing strategies to mitigate its spread and effects.

Q & A

Q. How can researchers verify the isotopic purity of Cefepime-D3,13C Sulfate in experimental setups?

Isotopic purity is critical for reliable tracer studies. Methodological steps include:

  • High-resolution mass spectrometry (HR-MS) : Quantify deuterium (D3) and 13C incorporation by comparing molecular ion peaks to unlabeled cefepime. Deviations >1% require re-evaluation of synthesis or storage conditions .
  • Nuclear magnetic resonance (NMR) : Use 13C-NMR to confirm isotopic enrichment at specific carbon positions. For D3 labeling, deuterium splitting patterns in 1H-NMR spectra can validate deuteration .
  • Stability testing : Monitor isotopic integrity under experimental conditions (e.g., pH, temperature) using accelerated degradation studies .

Q. What are the best practices for synthesizing this compound to ensure isotopic stability?

Synthesis should prioritize minimizing isotopic exchange and degradation:

  • Deuterium incorporation : Use deuterated solvents (e.g., D2O) and avoid protic conditions that promote H/D exchange. Confirm deuteration via FT-IR or MS .
  • 13C labeling : Employ 13C-enriched precursors during fermentation or chemical synthesis. Optimize reaction kinetics to prevent isotopic dilution .
  • Sulfate counterion stability : Ensure sulfate remains non-hygroscopic by storing the compound in anhydrous environments. Characterize crystal structure via X-ray diffraction to confirm stability .

Advanced Research Questions

Q. How should researchers design a 13C metabolic flux analysis (MFA) study using this compound to investigate bacterial resistance mechanisms?

Key considerations for robust MFA design:

  • Tracer administration : Use pulse-chase labeling with this compound in bacterial cultures. Monitor 13C incorporation into metabolites (e.g., peptidoglycan precursors) via LC-MS/MS .
  • Isotopic steady-state validation : Ensure isotopic equilibrium by sampling at multiple timepoints. Use computational models (e.g., INCA) to correct for non-steady-state labeling .
  • Control experiments : Compare labeled vs. unlabeled cefepime to isolate isotopic effects on bacterial uptake and metabolism .

Q. How can discrepancies in pharmacokinetic (PK) data between isotopically labeled and unlabeled cefepime be resolved?

Discrepancies may arise from isotopic mass effects or sulfate counterion interactions. Methodological approaches include:

  • Isotope effect quantification : Measure differences in metabolic clearance rates using parallel PK studies. Adjust for deuterium’s kinetic isotope effect (KIE) in CYP450-mediated metabolism .
  • Sulfate bioavailability studies : Compare sulfate vs. non-sulfate cefepime formulations in vivo. Use ion chromatography to track sulfate dissociation in plasma .
  • Data normalization : Apply correction factors derived from control experiments to align labeled and unlabeled datasets .

Q. What strategies are effective for resolving conflicting data in 13C tracing studies involving this compound?

Contradictions often stem from metabolic compartmentalization or analytical artifacts:

  • Pathway redundancy analysis : Use genome-scale metabolic models (GEMs) to identify alternative pathways that may dilute 13C labeling patterns .
  • Analytical cross-validation : Combine MS-based isotopomer analysis with 13C-NMR to detect technical biases (e.g., ion suppression in MS) .
  • Dynamic labeling : Transition from steady-state to dynamic MFA to capture transient metabolic fluxes that static models miss .

Methodological Resources

  • Isotopic tracer design : Refer to Buescher et al. (2024) for 13C experimental frameworks .
  • Quantitative LC-MS/MS : Follow protocols from Barreto et al. for cefepime quantification in biological matrices .
  • Sulfate stability : Consult NIST thermochemical data for sulfate-counterion interactions under varying conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.